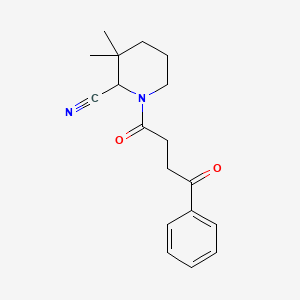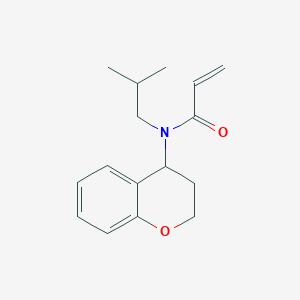![molecular formula C13H17NO3 B2570884 N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide CAS No. 2305468-53-3](/img/structure/B2570884.png)
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide, also known as MPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a derivative of the phenethylamine family and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is taken up by dopaminergic neurons via the dopamine transporter and is then converted into MPP+ by the enzyme monoamine oxidase B. MPP+ accumulates in the mitochondria and inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. The selective toxicity of MPP+ towards dopaminergic neurons is due to their high expression of the dopamine transporter and monoamine oxidase B.
Biochemical and Physiological Effects
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide-induced Parkinson's disease-like symptoms in animals include tremors, bradykinesia, rigidity, and postural instability. N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain. Additionally, N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has been used to study the effects of environmental toxins and genetic mutations on Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide in lab experiments is its ability to selectively damage dopaminergic neurons, which is a hallmark of Parkinson's disease. N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is also relatively easy to synthesize and can be administered to animals via various routes, including intravenous, intraperitoneal, and subcutaneous injections. However, N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has some limitations, including its toxicity and potential for off-target effects. N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide also does not fully replicate the pathophysiology of Parkinson's disease in humans, and caution must be taken when extrapolating animal data to human disease.
Future Directions
For N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide research include developing new animal models that more closely mimic Parkinson's disease in humans, identifying novel therapeutic targets for the disease, and investigating the role of environmental toxins and genetic mutations in disease pathogenesis. Additionally, N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide may have potential applications in other fields, such as cancer research, due to its ability to induce mitochondrial dysfunction and oxidative stress.
Synthesis Methods
The synthesis of N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide involves the reaction of 3-(2-methoxyethoxy)benzaldehyde with propargyl bromide in the presence of a palladium catalyst. The resulting propargylic alcohol is then dehydrated using a strong acid to form N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide. The synthesis of N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is relatively simple and can be carried out in a laboratory setting. However, caution must be taken as propargyl bromide is highly toxic and can cause severe skin and eye irritation.
Scientific Research Applications
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has been extensively studied in the field of neuroscience due to its ability to induce Parkinson's disease-like symptoms in animals. N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This makes N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide an invaluable tool for studying the pathophysiology of Parkinson's disease and developing potential therapies.
properties
IUPAC Name |
N-[[3-(2-methoxyethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-13(15)14-10-11-5-4-6-12(9-11)17-8-7-16-2/h3-6,9H,1,7-8,10H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVAJOLBHFMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2570805.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)
![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)
![N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2570814.png)
![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2570815.png)
![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)